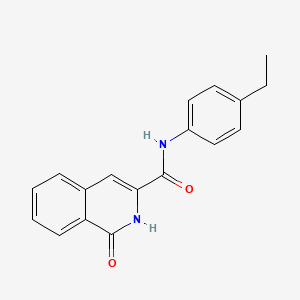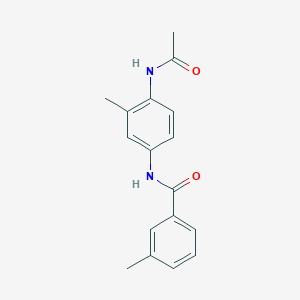
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CPPC is a cyclobutane derivative that contains a pyrazole ring and has been synthesized using various methods.
作用機序
The mechanism of action of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that this compound has anti-inflammatory and analgesic effects, and can reduce the severity of symptoms in animal models of neurological disorders.
実験室実験の利点と制限
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has several advantages for lab experiments, including its ease of synthesis and availability, its stability, and its potential as a versatile building block for the synthesis of novel materials. However, this compound also has limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide, including the development of more efficient synthesis methods, the exploration of its potential as a drug candidate for various diseases, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.
合成法
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using various methods, including the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanecarboxylic anhydride in the presence of a catalyst such as pyridine. This compound can also be synthesized using a one-pot method involving the reaction of 1-phenylpyrazole-3-carboxylic acid with cyclobutanone in the presence of a base and a catalyst.
科学的研究の応用
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurological disorders. This compound has also been studied for its potential as a catalyst in organic synthesis and as a building block for the synthesis of novel materials.
特性
IUPAC Name |
N-(1-phenylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c18-14(11-5-4-6-11)15-13-9-10-17(16-13)12-7-2-1-3-8-12/h1-3,7-11H,4-6H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUDVOGWLCVNIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)





![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-pyridin-3-ylpropan-1-one](/img/structure/B7510302.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)




